molecular formula C28H34N4O3S B13994675 1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea CAS No. 79797-47-0

1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea

Cat. No.: B13994675
CAS No.: 79797-47-0
M. Wt: 506.7 g/mol
InChI Key: LMDCVNAJEBPHCR-UHFFFAOYSA-N
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Description

Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide is a complex organic compound with a unique structure that includes glycine, methoxyphenyl, and thioxomethyl groups

Preparation Methods

The synthesis of Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide has been studied for its potential applications in several scientific fields. In chemistry, it is used as a reagent in organic synthesis. In biology, it has been investigated for its potential as a biochemical probe. In medicine, it is being explored for its therapeutic potential due to its unique chemical structure .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thioxomethyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide stands out due to its unique combination of functional groups. Similar compounds include other glycine derivatives and methoxyphenyl-containing compounds.

Properties

CAS No.

79797-47-0

Molecular Formula

C28H34N4O3S

Molecular Weight

506.7 g/mol

IUPAC Name

1-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C28H34N4O3S/c1-5-25(20-9-13-23(34-3)14-10-20)27(21-11-15-24(35-4)16-12-21)29-18-26(33)31-32-28(36)30-22-8-6-7-19(2)17-22/h6-17,25,27,29H,5,18H2,1-4H3,(H,31,33)(H2,30,32,36)

InChI Key

LMDCVNAJEBPHCR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NCC(=O)NNC(=S)NC3=CC=CC(=C3)C

Origin of Product

United States

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